molecular formula C24H29NO4 B8774278 tert-Butyl 4-(4-(benzyloxy)benzoyl)piperidine-1-carboxylate

tert-Butyl 4-(4-(benzyloxy)benzoyl)piperidine-1-carboxylate

Cat. No. B8774278
M. Wt: 395.5 g/mol
InChI Key: HSROGPJLKSYFOG-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

The a solution of 4-(4-benzyloxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester (313 mg, 0.79 mmol) in dichloromethane (10 mL) was added TFA (0.61 mL, 7.9 mmol). The reaction was stirred for 3 hours and then the solvent removed under vacuum and placed under high vacuum to afford the title compound (234 mg). LRMS m/z: ES+=295.9 (M+H), retention time 1.18.
Quantity
313 mg
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:29])[C:15]2[CH:20]=[CH:19][C:18]([O:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>ClCCl>[CH2:22]([O:21][C:18]1[CH:19]=[CH:20][C:15]([C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[O:29])=[CH:16][CH:17]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
313 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O
Name
Quantity
0.61 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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